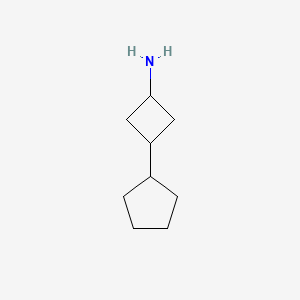

3-Cyclopentylcyclobutan-1-amine

Description

3-Cyclopentylcyclobutan-1-amine is a bicyclic organic compound featuring a cyclobutane ring substituted with a cyclopentyl group at the 3-position and an amine group at the 1-position. The cyclobutane ring introduces strain due to its 90° bond angles, which may influence reactivity, while the cyclopentyl substituent adds steric bulk and lipophilicity. Such features are critical in pharmaceutical and agrochemical applications, where ring systems often modulate bioavailability and target interactions .

Properties

Molecular Formula |

C9H17N |

|---|---|

Molecular Weight |

139.24 g/mol |

IUPAC Name |

3-cyclopentylcyclobutan-1-amine |

InChI |

InChI=1S/C9H17N/c10-9-5-8(6-9)7-3-1-2-4-7/h7-9H,1-6,10H2 |

InChI Key |

IIVQSHRXGZKFJF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2CC(C2)N |

Origin of Product |

United States |

Preparation Methods

Methodology

- Preparation of a halogenated precursor: Synthesize a suitable cyclobutane derivative bearing a leaving group (e.g., bromide or chloride) at the 1-position and a cyclopentyl substituent at the 3-position.

- Reaction with ammonia: Heating this halogenated compound with excess ammonia in a polar solvent such as ethanol facilitates nucleophilic substitution, replacing the halogen with an amino group.

Reaction Scheme

Cyclobutane derivative with halogen at C-1 + NH₃ → 3-Cyclopentylcyclobutan-1-amine

Considerations

- Control over mono-substitution is critical to prevent over-alkylation or formation of secondary/tertiary amines.

- The reaction conditions typically involve elevated temperatures (~80–120°C) and excess ammonia to favor primary amine formation.

Reductive Amination of Cyclobutanone Derivatives

Reductive amination offers a versatile route, especially when a ketone precursor at the 1-position is available.

Methodology

- Step 1: Synthesize or obtain 3-cyclopentylcyclobutanone, which possesses a ketone functional group at the 1-position.

- Step 2: React this ketone with ammonia or a primary amine to form an imine or iminium ion.

- Step 3: Reduce the imine using a mild hydride donor such as sodium cyanoborohydride (NaBH₃CN) to afford the primary amine.

Reaction Scheme

3-Cyclopentylcyclobutanone + NH₃ → (Imine formation) → Reduction with NaBH₃CN → this compound

Advantages

- High selectivity for primary amine.

- Suitable for complex cyclic substrates with sensitive functionalities.

Preparation via Hofmann Rearrangement

This method involves converting a primary amide into a primary amine, which can be adapted for the target compound if a suitable amide precursor is synthesized.

Methodology

Reaction Scheme

3-Cyclopentylcyclobutanecarboxamide + Br₂ / NaOH → this compound

Considerations

- The reaction conditions must be carefully controlled to prevent over-reaction or side products.

- Suitable for large-scale synthesis when a stable amide precursor is accessible.

Synthetic Route Summary Table

| Method | Starting Material | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution | Halogenated cyclobutane derivative | NH₃ | SN2 | Straightforward, high yield | Requires halogenated precursor |

| Reductive amination | Cyclobutanone derivative | NH₃, NaBH₃CN | Nucleophilic addition + reduction | High selectivity | Needs ketone precursor |

| Hofmann rearrangement | Amide derivative | Br₂, NaOH | Rearrangement | Suitable for large-scale | Requires amide precursor |

In-Depth Research Findings and Data

Precursor Synthesis: The initial step involves synthesizing a cyclobutane ring with a cyclopentyl substituent at the 3-position, which can be achieved via methods such as cycloaddition or ring expansion techniques.

Halogenated Derivatives: Halogenation of cyclobutane derivatives can be achieved via radical halogenation under controlled conditions, providing the necessary halogenoalkanes for nucleophilic substitution.

Reaction Optimization: Studies indicate that temperature, solvent choice, and reagent excess significantly influence yield and selectivity. For example, using ethanol as a solvent in nucleophilic substitution reactions enhances the formation of primary amines with minimal over-alkylation.

Purification Techniques: Post-reaction purification typically involves distillation, chromatography, or recrystallization, depending on the compound's stability and purity requirements.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopentylcyclobutan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Acid chlorides or anhydrides in the presence of a base.

Major Products:

Oxidation: Imines or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

3-Cyclopentylcyclobutan-1-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex molecules and natural products.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials, catalysts, and sensors.

Mechanism of Action

The mechanism of action of 3-Cyclopentylcyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The cyclopentyl group in 3-Cyclopentylcyclobutan-1-amine likely imposes moderate steric hindrance compared to smaller (methyl) or bulkier (cyclohexyl, cyclooctyl) substituents. This balance may enhance binding specificity in drug design .

- Ring Strain : The cyclobutane ring’s inherent strain (vs. cyclopentane or cyclohexane) could increase reactivity, making it a candidate for ring-opening reactions or strain-release strategies .

- Lipophilicity : Cycloalkyl groups generally enhance lipid solubility, which may improve membrane permeability in bioactive molecules. The cyclopentyl variant could offer intermediate hydrophobicity compared to cyclohexyl or aromatic analogs .

Chemical Reactivity and Functionalization

- Amine Basicity : The primary amine group in this compound is expected to exhibit basicity comparable to cyclopentylamine (pKa ~10.5), though the cyclobutane ring’s electron-withdrawing effect may slightly reduce it .

- Substituent Effects : The electron-donating cyclopentyl group may stabilize adjacent carbocations, facilitating alkylation or acylation reactions. In contrast, chlorophenyl-substituted analogs (e.g., 3-(3-chlorophenyl)cyclobutan-1-amine) prioritize electrophilic aromatic substitution .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Cyclopentylcyclobutan-1-amine, and what key reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclobutane ring formation followed by functionalization. A multi-step approach may start with cyclobutanone derivatives, where reductive amination or nucleophilic substitution introduces the cyclopentyl and amine groups. Catalysts like palladium or nickel complexes can enhance selectivity, while solvents such as THF or DMF optimize reaction efficiency. Temperature control (e.g., 0–60°C) and inert atmospheres (N₂/Ar) are critical to prevent side reactions. Yield improvements rely on optimizing stoichiometry and purification via column chromatography .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what spectral features are critical?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify cyclobutane ring strain (e.g., upfield shifts for adjacent protons at δ 1.5–2.5 ppm) and cyclopentyl substituents (multiplet signals for methylene groups).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak matching C₉H₁₇N).

- IR Spectroscopy : N-H stretching (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) validate amine functionality.

- X-ray Crystallography : Resolves stereochemistry and ring conformation in solid-state studies .

Q. What are the potential biological applications of this compound based on structural analogs?

- Methodological Answer : Structural analogs (e.g., trifluoromethyl or phenyl-substituted cyclobutane amines) exhibit anticancer, antiviral, or receptor-modulating activities. Researchers can design assays to test its bioactivity:

- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Receptor Binding : Radioligand displacement studies for GPCR targets .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound during synthesis?

- Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., BINOL-derived phosphoric acids) or chiral auxiliaries. Asymmetric hydrogenation of imine precursors using Ru-BINAP complexes achieves >90% ee. Post-synthesis, chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution (lipases) can isolate enantiomers. Monitor optical rotation ([α]D) and confirm purity via ¹H NMR with chiral shift reagents .

Q. How does the cyclopentyl substituent influence the compound's reactivity compared to other alkyl-substituted cyclobutane amines?

- Methodological Answer : The cyclopentyl group introduces steric hindrance, slowing nucleophilic attacks at the amine site. Computational studies (DFT) reveal increased torsional strain in the cyclobutane ring compared to methyl or phenyl analogs. Reactivity differences are quantified via kinetic experiments (e.g., SN2 reaction rates with methyl iodide). Cyclopentyl’s lipophilicity also enhances membrane permeability, relevant for pharmacokinetic studies .

Q. What experimental strategies can elucidate the mechanism of action of this compound in biological systems?

- Methodological Answer :

- Proteomics : SILAC labeling identifies protein interaction partners.

- CRISPR-Cas9 Screening : Knockout libraries pinpoint target pathways.

- Molecular Dynamics (MD) Simulations : Predict binding modes to enzymes/receptors.

- Metabolomics : LC-MS tracks metabolite changes post-treatment .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardize protocols using reference compounds (e.g., positive controls like doxorubicin for cytotoxicity). Perform meta-analyses of structure-activity relationships (SAR) to identify substituent-specific trends. Validate findings via orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.